molecular formula C13H15NO3 B1531956 1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid CAS No. 1408103-15-0

1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

Cat. No.: B1531956
CAS No.: 1408103-15-0
M. Wt: 233.26 g/mol
InChI Key: ICZYQABYOQRFNK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds

Preparation Methods

The synthesis of 1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid undergoes various chemical reactions due to the presence of reactive functional groups. Some of the common reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives and similar compounds:

Properties

IUPAC Name

1-(3,4-dimethylbenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-3-4-10(5-9(8)2)12(15)14-6-11(7-14)13(16)17/h3-5,11H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZYQABYOQRFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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